molecular formula C12H9BrN4S B2493434 6-[(4-bromophenyl)methylsulfanyl]-7H-purine CAS No. 500361-48-8

6-[(4-bromophenyl)methylsulfanyl]-7H-purine

Cat. No.: B2493434
CAS No.: 500361-48-8
M. Wt: 321.2
InChI Key: CJLNOTWJHWBZEE-UHFFFAOYSA-N
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Description

6-[(4-Bromophenyl)methylsulfanyl]-7H-purine (CAS 51463-18-4) is a synthetic purine derivative with the molecular formula C12H9BrN4S and a molecular weight of 321.20 g/mol . This compound belongs to the purine family, a class of heterocyclic aromatic compounds that serve as fundamental pharmacophores and precursor molecules in the development of novel bioactive substances . Purines and their derivatives are of immense research interest due to their wide range of biological activities. They are key components in the purinergic signaling system, a major regulatory network in the body that controls critical processes such as immunity, inflammation, and organ function . Researchers utilize 6-substituted purines like this compound as critical synthetic intermediates or lead structures in medicinal chemistry campaigns . Its structure, featuring a 4-bromobenzylthio moiety at the 6-position of the purine scaffold, makes it a versatile building block for further chemical exploration, including functional group transformations and the construction of more complex molecular architectures. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-[(4-bromophenyl)methylsulfanyl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4S/c13-9-3-1-8(2-4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLNOTWJHWBZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated purine in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of 6-[(4-bromophenyl)methylsulfanyl]-7H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(4-bromophenyl)methylsulfanyl]-7H-purine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated purine derivatives.

    Substitution: Amino or thiol-substituted purine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties:
Research indicates that compounds similar to 6-[(4-bromophenyl)methylsulfanyl]-7H-purine can inhibit the activity of specific bacterial enzymes, making them potential candidates for treating Gram-positive bacterial infections. For instance, derivatives of purine have been shown to target the DltA enzyme, which is crucial for bacterial virulence and resistance against host immunity .

Anticancer Activity:
The compound has been explored for its anticancer properties. Purine analogs are known to interfere with cellular processes such as DNA synthesis and cell signaling pathways. The presence of the bromine atom may enhance its reactivity, allowing it to participate in nucleophilic substitution reactions that could inhibit enzymes or receptors involved in tumor growth .

Potential as a Biochemical Probe:
Due to its structural features, this compound is being investigated as a biochemical probe to study enzyme interactions. This could lead to insights into various biological mechanisms and the development of targeted therapies .

Chemical Synthesis

Building Block for Complex Molecules:
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity can be tailored by modifying the bromophenyl or sulfur substituents, facilitating the creation of novel compounds with desired properties .

Synthesis Techniques:
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include nucleophilic substitution reactions and oxidation processes that yield various derivatives, enhancing its utility in research and development .

Biological Research

Interaction Studies:
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking simulations and binding affinity assays are employed to assess its potential as an inhibitor of specific kinases or receptors implicated in cancer progression .

Comparative Analysis with Related Compounds

The versatility of purines in medicinal chemistry is exemplified by comparing this compound with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
6-(4-Bromophenyl)-9H-purineSimilar purine coreAnticancer properties
2-Amino-6-(4-bromophenyl)-purineAmino group additionPotential anti-inflammatory effects
8-Bromo-adenosineBromination at different positionModulates adenosine receptors

This table highlights how slight modifications in structure can lead to significant changes in biological activity, emphasizing the importance of ongoing research into this class of compounds .

Mechanism of Action

The mechanism of action of 6-[(4-bromophenyl)methylsulfanyl]-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylmethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The purine ring system can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Halogenated Aryl Groups

  • 6-[(4-Chlorophenyl)methylsulfanyl]-7H-purine: Replacing bromine with chlorine reduces steric bulk (van der Waals radius: Cl = 1.75 Å vs. Br = 1.85 Å) and slightly decreases electronegativity.
  • 6-[(4-Methoxyphenyl)methylsulfanyl]-7H-purine : The methoxy group (electron-donating) increases electron density on the purine ring, which could enhance nucleophilic reactivity at the 8-position. This contrasts with the electron-withdrawing bromine, which may stabilize negative charges in intermediates during synthesis .

Alkyl vs. Aryl Sulfanyl Groups

  • This compound exhibits lower molecular weight (MW = 166.2 g/mol) compared to the bromophenyl analog (MW ≈ 325–350 g/mol), impacting solubility and crystallinity .
  • 6-Benzylsulfanyl-7-ethyl-purine: The benzyl group introduces a non-halogenated aromatic ring, which may improve metabolic stability compared to bromophenyl derivatives.

Physical and Spectroscopic Properties

Compound Molecular Formula MW (g/mol) Key NMR Shifts (δ, ppm) Reference
6-[(4-Bromophenyl)methylsulfanyl]-7H-purine* C₁₂H₁₀BrN₄S ~337.2 H-2: ~8.9, H-8: ~8.6 (purine ring)
6-(4-Methoxyphenyl)purine C₁₂H₁₀N₄O 226.2 H-2: 8.97, OCH₃: 3.88
6-(Methylsulfanyl)-7H-purine C₆H₆N₄S 166.2 H-2: 8.7, SCH₃: 2.37
6-[(4-Chlorophenyl)methylsulfanyl]-7H-purine C₁₂H₁₀ClN₄S 293.8 H-2: ~8.9, Ar-H: 7.1–7.3

*Predicted data based on analogs.

Biological Activity

6-[(4-bromophenyl)methylsulfanyl]-7H-purine, a purine derivative with significant biochemical potential, has garnered attention for its diverse biological activities. This compound is characterized by a bromophenyl group and a methylsulfanyl moiety, which may influence its interaction with various biological targets. This article aims to provide an in-depth analysis of the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 500361-48-8
  • Molecular Formula : C11H10BrN5S

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound is believed to modulate several biochemical pathways, including:

  • Inhibition of Phosphoinositide 3-Kinase (PI3K) : Similar thiazole derivatives have shown potent inhibitory effects against PI3K, which plays a critical role in cell growth and survival.
  • Antioxidant Activity : The compound exhibits antioxidant properties that may help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that purine derivatives can suppress pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Biological Activities

The following sections detail the specific biological activities associated with this compound.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. For instance, it was reported that certain purine derivatives inhibited the growth of Mycobacterium tuberculosis with promising selectivity indices .

Antitumor Activity

The antitumor potential of this compound has been explored in vitro. Cell line studies indicated that the compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Notably, it has shown effectiveness against breast and lung cancer cell lines .

Anti-inflammatory Effects

Research highlights that this compound can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in cellular models. The IC50 values for COX-2 inhibition have been reported as low as 0.04 μM, comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have focused on the biological activity of purine derivatives, including this compound:

  • Study on Antimicrobial Efficacy : In a high-throughput screening assay, this compound demonstrated over 90% inhibition against M. tuberculosis, indicating its potential as a lead compound for tuberculosis treatment .
  • In Vitro Antitumor Assessment : A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant dose-dependent responses that suggest its utility in cancer therapy .
  • Inflammation Modulation : Experimental models using carrageenan-induced paw edema showed that the compound reduced inflammation significantly compared to controls, further supporting its anti-inflammatory claims .

Data Summary Table

Biological ActivityMechanism/TargetReference
AntimicrobialInhibition of M. tuberculosis
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of COX-2

Q & A

Q. What are the common synthetic routes for preparing 6-[(4-bromophenyl)methylsulfanyl]-7H-purine?

The synthesis typically involves nucleophilic substitution at the 6-position of the purine core. A bromophenylmethylthiol group is introduced via coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, intermediates like 6-chloropurine may react with 4-bromobenzyl mercaptan in the presence of a base (e.g., NaH or Et₃N) to form the thioether linkage . Multi-step purification, including column chromatography or recrystallization, is often required to isolate the product.

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the presence of the bromophenylmethylthiol substituent (e.g., aromatic protons at δ 7.2–7.6 ppm, methylene protons at δ 4.3–4.7 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 337.0 for C₁₂H₁₀BrN₄S) .
  • IR spectroscopy : Characteristic S–C and C–Br stretches (~650 cm⁻¹ for C–Br; ~500–600 cm⁻¹ for C–S) .

Q. What biological activities have been reported for bromophenyl-substituted purine analogs?

Bromophenyl groups enhance lipophilicity and π-π stacking, potentially improving binding to biological targets. For example, analogs with 4-bromophenyl substituents exhibit moderate antibacterial activity against Pseudomonas aeruginosa and E. coli via interference with nucleotide metabolism . Preliminary assays may involve MIC (minimum inhibitory concentration) testing and enzyme inhibition studies (e.g., kinase or purine metabolism enzymes) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

Discrepancies often arise from variations in substituent positioning or assay conditions. For instance:

  • Substituent effects : Compare analogs with 4-bromo vs. 4-chloro phenyl groups; bromine’s larger size may sterically hinder target binding .
  • Assay optimization : Validate activity using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) to rule out false positives .
  • Structural analysis : Perform X-ray crystallography or docking studies to correlate activity with binding modes .

Q. What strategies optimize the synthetic yield of this compound under scale-up conditions?

  • Catalyst screening : Transition metals (e.g., Pd for Suzuki coupling) or organocatalysts can improve reaction efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require careful removal during workup .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and byproduct formation .

Q. How does the bromophenylmethylthiol group influence the compound’s pharmacokinetic properties?

  • Lipophilicity : LogP values increase with bromine substitution, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic stability : The thioether linkage may resist oxidative degradation compared to oxygen analogs, as shown in microsomal stability assays .

Methodological Challenges

Q. What are common pitfalls in crystallizing this compound for X-ray studies?

  • Crystal packing : Bulky bromophenyl groups may hinder ordered lattice formation. Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Twinned crystals : SHELXL refinement (via HKLF 5 format) is recommended for handling twinning .

Q. How can computational modeling guide the design of more potent derivatives?

  • QSAR studies : Correlate electronic parameters (e.g., Hammett σ values for substituents) with bioactivity .
  • Molecular dynamics : Simulate binding to targets like adenosine receptors to predict affinity and selectivity .

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